2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid
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Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid is a complex organic compound known for its unique structural properties. It is often used in the field of peptide synthesis due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. This process can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA) .
Industrial Production Methods
Industrial production of this compound often involves large-scale peptide synthesis techniques. The use of automated peptide synthesizers allows for the efficient and precise addition of the Fmoc group to the amino acid, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions often involve reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
What sets 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid apart from similar compounds is its specific structural configuration, which provides unique reactivity and stability properties. This makes it particularly useful in peptide synthesis and other applications requiring precise chemical modifications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c29-25(33-16-18-8-2-1-3-9-18)15-14-24(26(30)31)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJURMMMGPQIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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